N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide

Catalog No.
S12971506
CAS No.
M.F
C21H17BrN2O2
M. Wt
409.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide

Product Name

N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide

IUPAC Name

N-benzyl-2-[(2-bromobenzoyl)amino]benzamide

Molecular Formula

C21H17BrN2O2

Molecular Weight

409.3 g/mol

InChI

InChI=1S/C21H17BrN2O2/c22-18-12-6-4-10-16(18)21(26)24-19-13-7-5-11-17(19)20(25)23-14-15-8-2-1-3-9-15/h1-13H,14H2,(H,23,25)(H,24,26)

InChI Key

VEMBPKVKCDMWAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br

N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide is a synthetic compound characterized by its unique structural features, which include a benzamide moiety and a bromine atom. This compound can be categorized as an aromatic amide due to the presence of both an amide functional group and aromatic rings. The specific arrangement of functional groups in its structure contributes to its chemical reactivity and biological activity.

, including:

  • Oxidation: This process involves the addition of oxygen or the removal of hydrogen from the compound, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can undergo reduction reactions using agents like lithium aluminum hydride or sodium borohydride, which add hydrogen or remove oxygen.
  • Substitution Reactions: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, allowing for the introduction of various substituents through halogenation, nitration, or sulfonation.

These reactions are essential for modifying the compound's structure to enhance its properties or create derivatives with different functionalities.

The biological activity of N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide has been investigated in various studies. Compounds with similar structures often exhibit significant pharmacological effects, including:

  • Antitumor Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: The compound may possess activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Enzyme Inhibition: Its interaction with specific enzymes could modulate biochemical pathways, potentially leading to therapeutic applications.

The precise mechanisms of action are often explored through interaction studies with target proteins and enzymes.

The synthesis of N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide typically involves multi-step organic reactions. Common methods include:

  • Acylation Reactions: The initial step often involves the acylation of benzylamine with 2-bromobenzoyl chloride to form the desired amide.
  • Bromination: The introduction of the bromine atom can be achieved through electrophilic aromatic substitution using bromine or brominating agents.
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

These methods can be optimized for yield and efficiency based on the desired application.

N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Chemical Research: The compound can be utilized in synthetic chemistry as a building block for creating more complex molecules.
  • Material Science: Its unique properties might allow for applications in developing new materials with specific functionalities.

Interaction studies are crucial for understanding how N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Determining how strongly the compound binds to target enzymes or receptors using techniques such as surface plasmon resonance or isothermal titration calorimetry.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects, often involving cellular assays and molecular modeling.

Such studies provide insights into optimizing the compound for therapeutic use.

Several compounds exhibit structural similarities to N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide. These include:

  • N-[2-(phenylcarbamoyl)phenyl]-2-chlorobenzamide
    • Similarity: Contains a phenyl group and a halogen.
    • Unique Feature: Chlorine instead of bromine may influence reactivity and biological activity.
  • N-[2-(benzylcarbamoyl)phenyl]-3-bromobenzamide
    • Similarity: Shares the benzylcarbamoyl structure.
    • Unique Feature: Different position of bromine may affect steric hindrance and binding interactions.
  • N-[4-(benzylcarbamoyl)phenyl]-2-bromobenzamide
    • Similarity: Contains similar functional groups.
    • Unique Feature: Different substitution pattern on the phenyl ring may alter its pharmacological profile.

Reactivity of the Bromobenzamide Moiety

The bromobenzamide moiety in N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide represents a critical reactive center that undergoes various transformations through distinct mechanistic pathways. The presence of the bromine substituent on the aromatic ring creates an electron-deficient system that is susceptible to nucleophilic attack and organometallic coupling reactions [1] [2].

Nucleophilic Substitution at the Bromine Center

Nucleophilic aromatic substitution at the bromine center proceeds through the addition-elimination mechanism, which is the most prevalent pathway for substituted aryl halides [1] [3]. The electron-withdrawing effect of the adjacent amide functionality facilitates the addition of nucleophiles to the aromatic ring by stabilizing the negatively charged intermediates formed during the substitution process [2] [4].

The mechanism involves initial nucleophilic attack on the aromatic carbon bearing the bromine substituent, leading to the formation of a Meisenheimer intermediate [2]. This tetrahedral intermediate subsequently undergoes elimination of the bromide leaving group to yield the substitution product [4]. The rate of nucleophilic substitution is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group [2] [3].

Kinetic studies on related bromobenzamide systems demonstrate that the reaction follows second-order kinetics, with rate constants dependent on both substrate and nucleophile concentrations [5]. The activation energy for nucleophilic substitution at brominated aromatic centers typically ranges from 20-35 kilocalories per mole, depending on the nature of the nucleophile and the electronic environment of the substrate [1] [6].

Table 1: Nucleophilic Substitution Reaction Parameters for Bromobenzamide Systems

NucleophileTemperature (°C)Reaction Time (h)Yield (%)Rate Constant (M⁻¹s⁻¹)
Aniline252478-874.6 × 10⁻³
Phenoxide808-1285-952.3 × 10⁻²
Thiolate606-1090-981.8 × 10⁻²
Alkoxide10012-1870-858.9 × 10⁻³

Common reaction conditions involve polar organic solvents such as dimethyl sulfoxide, ethanol, or N,N-dimethylformamide, with auxiliary bases like potassium carbonate or tertiary amines to facilitate the substitution process [3]. The reaction typically requires temperatures between 60-120°C and reaction times ranging from 8-24 hours for optimal conversion [3] [6].

Palladium-Mediated Coupling Reactions for Derivative Synthesis

Palladium-catalyzed cross-coupling reactions provide powerful synthetic routes for the functionalization of the bromobenzamide moiety through carbon-carbon bond formation [7] [8]. These transformations proceed through well-established catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps [9] [10].

The Suzuki-Miyaura coupling reaction represents one of the most widely employed methods for the synthesis of biaryl derivatives from bromobenzamide substrates [11] [9]. This transformation utilizes aryl boronic acids as nucleophilic coupling partners in the presence of palladium catalysts and base additives [10]. The reaction typically employs palladium(0) complexes such as tetrakis(triphenylphosphine)palladium or palladium acetate with phosphine ligands [9].

Mechanistic studies reveal that the rate-determining step in palladium-catalyzed coupling reactions is often the transmetalation process, particularly for electron-rich aryl bromides [10]. The activation energy barrier for this step ranges from 27-36 kilocalories per mole, depending on the electronic properties of the substrate and the nature of the organometallic nucleophile [7] [10].

Table 2: Palladium-Catalyzed Coupling Reaction Conditions and Yields

Coupling TypeCatalyst SystemBaseSolventTemperature (°C)Yield (%)
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃DMF/H₂O11082-99
Heck CouplingPd(OAc)₂/PPh₃K₂CO₃DMF8060-95
Negishi CouplingPdCl₂(dppf)-THF6585-100
Stille CouplingPd(PPh₃)₄-Toluene10070-90

The Heck coupling reaction enables the formation of vinyl-substituted benzamide derivatives through the coupling of bromobenzamides with alkenes [12] [13]. This transformation typically requires temperatures of 80-130°C and provides excellent stereoselectivity, yielding predominantly trans-substituted products [12]. The reaction mechanism involves palladium insertion into the carbon-bromine bond, followed by alkene coordination and insertion, and subsequent β-hydride elimination [13].

Benzylcarbamoyl Group Dynamics

The benzylcarbamoyl functionality in N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide exhibits distinct chemical behavior that is influenced by both the carbamate linkage and the benzylic position [14] [15]. This structural motif serves dual roles as a protecting group for amine functionalities and as a source of radical stabilization through benzylic resonance effects [16] [17].

Protection/Deprotection Strategies for Amide Functionalities

The benzylcarbamoyl group functions as an effective protecting group for amine functionalities in synthetic organic chemistry, providing stability under acidic and neutral conditions while allowing for selective deprotection under basic conditions [14] [16]. The carbamate linkage exhibits remarkable stability toward hydrolysis in aqueous and organic media, making it suitable for multi-step synthetic sequences [18] [19].

Deprotection of the benzylcarbamoyl group can be achieved through several orthogonal pathways [15] [17]. The most common approach involves catalytic hydrogenolysis using palladium on carbon under hydrogen atmosphere, which selectively cleaves the benzyl-nitrogen bond while preserving other functional groups [14] [18]. This method typically requires mild conditions with temperatures of 25-60°C and hydrogen pressures of 1-3 atmospheres [18].

Alternative deprotection strategies include treatment with tetrabutylammonium nitrite, which provides selective cleavage without affecting ester and ether protecting groups [17]. This method has been successfully employed in carbohydrate chemistry where the benzylcarbamoyl group imparts excellent beta-selectivity in glycosylation reactions [17].

Table 3: Benzylcarbamoyl Deprotection Methods and Conditions

Deprotection MethodReagentConditionsTime (h)Yield (%)
Catalytic HydrogenolysisPd/C, H₂25°C, 1 atm2-688-95
Nitrite-MediatedBu₄NNO₂DMF, 80°C4-885-92
Base-CatalyzedK₂CO₃/MeOHReflux12-2478-87
Acid-CatalyzedTFA/DCM25°C6-1280-90

The stability profile of benzylcarbamoyl groups demonstrates excellent resistance to acidic conditions, with minimal hydrolysis observed in the presence of trifluoroacetic acid or hydrochloric acid at room temperature [16] [19]. This stability contrasts with other carbamate protecting groups such as tert-butyloxycarbonyl, which readily undergo acid-catalyzed cleavage [16].

Radical Stabilization Effects in Benzylic Positions

The benzylic position in the benzylcarbamoyl group provides significant radical stabilization through resonance delocalization with the aromatic pi-electron system [20] [21]. This stabilization effect is quantified by radical stabilization energies, with benzyl radicals exhibiting stabilization energies of approximately 14.6 kilocalories per mole relative to primary alkyl radicals [20] [22].

Mechanistic studies reveal that benzylic radical formation proceeds through homolytic cleavage of carbon-hydrogen bonds adjacent to the aromatic ring [21] [23]. The resulting radical species exhibits extensive delocalization, with computational analyses showing significant spin density distribution across the aromatic system [20] [24].

The stability of benzylic radicals follows the order: benzyl < substituted benzyl < diphenylmethyl < triphenylmethyl, reflecting the increasing degree of resonance stabilization [25] [21]. Electron-donating substituents on the aromatic ring further enhance radical stability through hyperconjugation effects, while electron-withdrawing groups tend to destabilize the radical center [25] [22].

Table 4: Benzylic Radical Stabilization Energies and Parameters

Radical TypeStabilization Energy (kcal/mol)Spin Density on Benzylic CarbonHalf-Life (ms)
Benzyl14.60.60<1
4-Methoxybenzyl16.20.552-5
4-Nitrobenzyl12.80.65<0.5
Diphenylmethyl18.90.4510-50

The formation of benzylic radicals through hydrogen atom abstraction reactions exhibits activation energies in the range of 12-18 kilocalories per mole, significantly lower than the corresponding values for primary and secondary alkyl positions [23] [26]. This preferential reactivity enables selective functionalization at benzylic positions using radical-mediated processes such as bromination with N-bromosuccinimide [23] [26].

Kinetic studies on benzylic radical reactions demonstrate that the rate of radical formation increases with the electron density of the aromatic ring, following Hammett correlations with negative rho values [24] [22]. This relationship confirms that electron-donating substituents accelerate benzylic radical formation, while electron-withdrawing groups retard the process [24].

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

408.04734 g/mol

Monoisotopic Mass

408.04734 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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